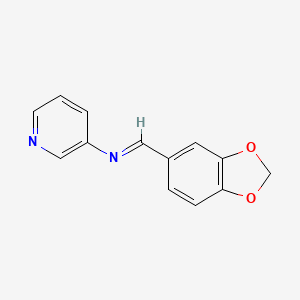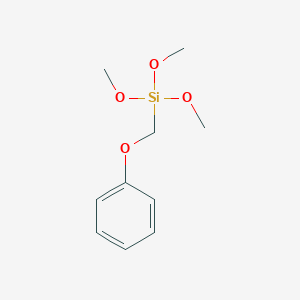
Trimethoxy(phenoxymethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(phenoxymethyl)silane is an organosilicon compound characterized by the presence of three methoxy groups and a phenoxymethyl group attached to a silicon atom. This compound is part of the broader class of silane coupling agents, which are widely used in various industrial and scientific applications due to their ability to form strong bonds between organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(phenoxymethyl)silane typically involves the reaction of phenoxymethyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
PhOCH2Cl+HSi(OCH3)3→PhOCH2Si(OCH3)3+HCl
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as copper oxide can be employed to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoxy(phenoxymethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, sometimes with the aid of a catalyst.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(phenoxymethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biomolecule immobilization and as a crosslinking agent in the preparation of biocompatible materials.
Medicine: Utilized in the development of drug delivery systems and medical coatings due to its ability to form stable, biocompatible films.
Wirkmechanismus
The primary mechanism of action of Trimethoxy(phenoxymethyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The phenoxymethyl group provides additional functionality, enabling further chemical modifications and interactions with various substrates .
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: Lacks the phenoxymethyl group, making it less versatile in terms of functionalization.
Trimethoxyphenylsilane: Contains a phenyl group instead of a phenoxymethyl group, which affects its reactivity and applications.
Trimethoxy(2-phenylethyl)silane: Features a phenylethyl group, providing different steric and electronic properties compared to Trimethoxy(phenoxymethyl)silane.
Uniqueness: this compound is unique due to the presence of the phenoxymethyl group, which imparts specific reactivity and functionality. This makes it particularly useful in applications requiring strong adhesion and chemical versatility.
Eigenschaften
CAS-Nummer |
62589-62-2 |
|---|---|
Molekularformel |
C10H16O4Si |
Molekulargewicht |
228.32 g/mol |
IUPAC-Name |
trimethoxy(phenoxymethyl)silane |
InChI |
InChI=1S/C10H16O4Si/c1-11-15(12-2,13-3)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
HMQXXOGOXHNAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](COC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
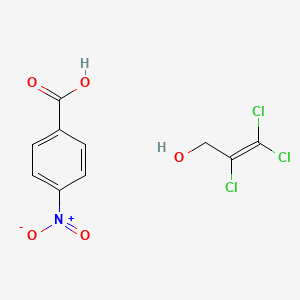
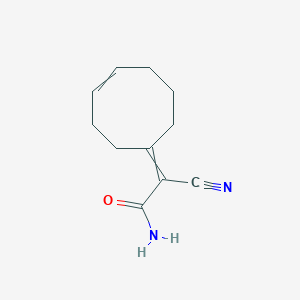
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)

![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)

![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
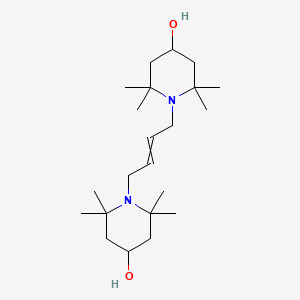
![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
